molecular formula C149H253N43O54 B1611744 pTH (53-84) (human) CAS No. 89439-30-5

pTH (53-84) (human)

Cat. No. B1611744
CAS RN: 89439-30-5
M. Wt: 3510.9 g/mol
InChI Key: SCZQDVSMGSKHBG-LBKIEEQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PTH (53-84) (human) is a C-terminal fragment of the full-length, 84-amino acid Parathyroid Hormone (PTH). PTH regulates serum calcium levels through its effects in the kidney, intestines, and bones .


Synthesis Analysis

PTH (53-84) (human) is a fragment of the Human parathyroid hormone. It is used for research purposes and is not sold to patients . The structure of the human PTH fragments (1-34) and (1-39) as well as bovine PTH(1-37) in aqueous buffer solution under near physiological conditions were determined using two-dimensional nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The molecular formula of pTH (53-84) (human) is C149H253N43O54. The structure of the human PTH fragments (1-34) and (1-39) as well as bovine PTH(1-37) in aqueous buffer solution under near physiological conditions were determined using two-dimensional nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

In patients with progressive renal dysfunction, full-length PTH1-84 and 8 PTH fragments (PTH28-84, 34-77, 34-84, 37-77, 37-84, 38-77, 38-84, and 45-84) were unequivocally identified and were shown to increase significantly when an eGFR declined to ≤17-23 mL/min/1.73m 2 .


Physical And Chemical Properties Analysis

The molecular weight of pTH (53-84) (human) is 3510.9 g/mol.

Scientific Research Applications

1. Biological Activity in Bone and Kidney Cells

pTH (53-84), a fragment of the parathyroid hormone, exhibits significant biological activity. Studies have shown that human pTH (53-84) stimulates alkaline phosphatase activity in rat osteosarcoma cells, indicating its potential role in bone metabolism and osteoblast activity. This was particularly notable in dexamethasone-treated cells, suggesting a specific context in which pTH (53-84) is active (Murray, Rao, Muzaffar, & Ly, 1989).

2. Impact on Erythropoiesis

Parathyroid hormone (PTH) fragments, including pTH (53-84), were studied for their effects on erythropoiesis. The research revealed that the intact PTH molecule or a C-terminal fragment larger than the 53-84 moiety exhibits inhibitory effects on erythropoiesis. This discovery suggests a potential role of pTH (53-84) in the regulation of red blood cell formation, particularly relevant in conditions like uremia (Meytes, Bogin, Ma, Dukes, & Massry, 1981).

3. Immunological Properties

The immunological properties of synthetic human pTH (53-84) have been a focus of research. Studies indicate that the synthetic human pTH (53-84) peptide exhibits similar immunoreactivity to the native human PTH (53-84) fragment, underscoring its potential for use in diagnostic and therapeutic applications (Hendy, Manning, Rosenblatt, Tregear, Keutmann, & O'riordan, 1979).

4. Applications in Tooth Development

pTH (53-84) also plays a role in tooth development. It has been observed that pTH (53-84) influences alkaline phosphatase activity in the mouse tooth germ, affecting the formation of dentine and enamel. This suggests its potential application in dental research and therapies related to tooth development (Tsuboi & Togari, 1998).

Safety And Hazards

The safety data sheet for pTH (53-84) (human) can be found on the Bachem website .

Future Directions

Physiological parathyroid regulation of calcium and bone metabolism may involve receptors for circulating carboxy-terminal PTH ligands as well as the action of amino-terminal determinants within the PTH molecule on the classical PTH1R .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H253N43O54/c1-68(2)53-91(178-142(238)101(65-194)186-129(225)85(36-24-30-52-155)169-130(226)87(39-44-108(203)204)172-133(229)94(56-79-62-160-67-162-79)179-143(239)102(66-195)187-132(228)89(41-46-110(207)208)174-144(240)114(71(7)8)188-136(232)92(54-69(3)4)182-145(241)115(72(9)10)189-138(234)95(57-104(158)198)180-135(231)98(60-112(211)212)181-131(227)88(40-45-109(205)206)171-127(223)84(35-23-29-51-154)168-122(218)80(156)31-19-25-47-150)123(219)161-63-106(200)166-86(38-43-107(201)202)126(222)165-77(17)120(216)176-97(59-111(209)210)134(230)170-81(32-20-26-48-151)124(220)164-76(16)121(217)177-99(61-113(213)214)140(236)191-117(74(13)14)147(243)184-96(58-105(159)199)139(235)190-116(73(11)12)146(242)183-93(55-70(5)6)137(233)192-118(78(18)196)148(244)173-82(33-21-27-49-152)125(221)163-75(15)119(215)167-83(34-22-28-50-153)128(224)185-100(64-193)141(237)175-90(149(245)246)37-42-103(157)197/h62,67-78,80-102,114-118,193-196H,19-61,63-66,150-156H2,1-18H3,(H2,157,197)(H2,158,198)(H2,159,199)(H,160,162)(H,161,219)(H,163,221)(H,164,220)(H,165,222)(H,166,200)(H,167,215)(H,168,218)(H,169,226)(H,170,230)(H,171,223)(H,172,229)(H,173,244)(H,174,240)(H,175,237)(H,176,216)(H,177,217)(H,178,238)(H,179,239)(H,180,231)(H,181,227)(H,182,241)(H,183,242)(H,184,243)(H,185,224)(H,186,225)(H,187,228)(H,188,232)(H,189,234)(H,190,235)(H,191,236)(H,192,233)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,245,246)/t75-,76-,77-,78+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZQDVSMGSKHBG-LBKIEEQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H253N43O54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583237
Record name PUBCHEM_16162641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

CAS RN

89439-30-5
Record name PUBCHEM_16162641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
RM Manning, GN Hendy… - Journal of …, 1980 - joe.bioscientifica.com
Antisera to a trichloroacetic-acid precipitate of human parathyroid hormone (PTH) were produced in goats. Two of these antisera (G36 and G31) were of high affinity, and the bovine and …
Number of citations: 35 joe.bioscientifica.com
T Yasuoka, M Kawashima, T Takahashi… - Journal of Bone and …, 1996 - Wiley Online Library
Parathyroid hormone (PTH) receptor bindings were examined in the membrane fraction of the calvaria and the kidney of the hen by the use of [ 125 I]PTH‐related protein (PTHrP) …
Number of citations: 27 asbmr.onlinelibrary.wiley.com
D Neuser, R Schulte-Brinkmann… - Clinical and Experimental …, 1991 - Taylor & Francis
The influence of the parathyroid glands (PTG) on the development of high blood pressure (BP) in stroke prone spontaneously hypertensive (SHR/SP) and Wistar Kyoto (WKY) rats has …
Number of citations: 5 www.tandfonline.com

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